3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride and 3-methoxybenzylamine.
Formation of Intermediates: The initial step involves the formation of intermediates through nucleophilic substitution reactions. For instance, 2-chlorobenzyl chloride reacts with 3-methoxybenzylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent, such as a base (e.g., sodium hydride), to form the pyrido[2,3-d]pyrimidine core.
Final Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination, and methoxylating agents like dimethyl sulfate for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site, block receptor signaling by acting as an antagonist, or interfere with nucleic acid function by intercalation or binding.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Pyrido[4,3-d]pyrimidines: Another class with a different arrangement of the pyrimidine ring.
Pyrido[3,2-d]pyrimidines: These compounds also have a pyridopyrimidine core but with variations in the ring fusion.
Uniqueness
3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to other pyridopyrimidine derivatives.
Properties
CAS No. |
902965-39-3 |
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Molecular Formula |
C22H18ClN3O3 |
Molecular Weight |
407.85 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-17-8-4-6-15(12-17)13-25-20-18(9-5-11-24-20)21(27)26(22(25)28)14-16-7-2-3-10-19(16)23/h2-12H,13-14H2,1H3 |
InChI Key |
JZSBDQVOCFYCPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
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